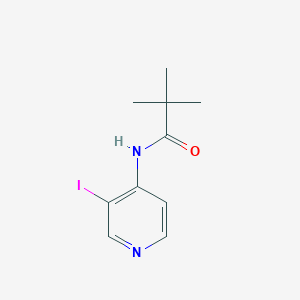

N-(3-Iodopyridin-4-yl)pivalamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMKCDBJLNTANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356049 | |

| Record name | N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113975-33-0 | |

| Record name | N-(3-Iodo-4-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113975-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-Iodopyridin-4-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for N-(3-Iodopyridin-4-yl)pivalamide, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from commercially available 4-aminopyridine. This document outlines the detailed experimental protocols, presents available quantitative data, and visualizes the synthetic pathway and reaction mechanisms.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the regioselective iodination of 4-aminopyridine to yield the key intermediate, 3-iodo-4-aminopyridine. The subsequent step is the acylation of this intermediate with pivaloyl chloride to afford the final product. This approach is logical and based on established organic chemistry principles.

Quantitative Data

Table 1: Properties of Starting Material and Intermediate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Aminopyridine | C₅H₆N₂ | 94.12 | White to off-white crystalline solid | 155-158 |

| 3-Iodo-4-aminopyridine | C₅H₅IN₂ | 220.01 | Brown solid | 65-70 |

Table 2: Properties of the Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₁₀H₁₃IN₂O | 304.13 | Solid (predicted) | Not Available |

Experimental Protocols

Step 1: Synthesis of 3-Iodo-4-aminopyridine

This protocol is based on the iodination of 4-aminopyridine using iodine monochloride.

Materials and Reagents:

-

4-Aminopyridine

-

Glacial Acetic Acid

-

Iodine Monochloride (ICl)

-

Water

-

50% Sodium Hydroxide Solution

-

Ethyl Acetate

-

15% Sodium Thiosulfate Solution

-

Saturated Brine

-

Anhydrous Sodium Sulfate

-

Dichloromethane

-

Methanol

-

Silica Gel

Procedure:

-

To a reaction flask, add glacial acetic acid (523 mL) and initiate stirring.

-

Add 4-aminopyridine (20.95 g) to the flask in a single portion. An exotherm will be observed as the solid dissolves, raising the temperature to approximately 30°C.

-

Slowly add iodine monochloride (101 mL) dropwise over 2 hours, ensuring the reaction temperature does not exceed 45°C. The temperature will likely rise to around 42°C by the end of the addition.

-

After the addition is complete, allow the reaction to proceed for an additional hour.

-

Cool the reaction mixture to room temperature and dilute with water (1.9 L).

-

Cool the mixture to 0-5°C in an ice-water bath and adjust the pH to 10 using a 50% sodium hydroxide solution. A brown solid will precipitate. Use ice to maintain the temperature as needed.

-

Extract the product with ethyl acetate (2 x 4 L).

-

Combine the organic layers and wash sequentially with 15% sodium thiosulfate solution (2 x 2 L), water (2 L), and saturated brine (2 L).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a brown solid.

-

Dissolve the crude solid in dichloromethane containing 5% methanol (1 L) and filter through a plug of silica gel, washing with an additional 2 L of the same eluent.

-

Concentrate the filtrate under reduced pressure and dry the resulting brown waxy solid under vacuum for at least 12 hours to yield 4-amino-3-iodopyridine.

Expected Yield: Approximately 78%.

Step 2: Synthesis of this compound

This protocol is adapted from a similar acylation of an aminopyridine.

Materials and Reagents:

-

3-Iodo-4-aminopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Pivaloyl Chloride

-

n-Hexane

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve 3-iodo-4-aminopyridine in anhydrous THF.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add pivaloyl chloride (1.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Wash the crude product with n-hexane to remove impurities, yielding this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Visualizations

Synthetic Workflow

Caption: Two-step synthesis of this compound.

Plausible Reaction Mechanism for Pivaloylation

Caption: Nucleophilic acyl substitution mechanism for pivaloylation.

An In-depth Technical Guide to N-(3-Iodopyridin-4-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Iodopyridin-4-yl)pivalamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, based on currently available data. While detailed experimental protocols and biological activity data are not extensively reported in publicly accessible literature, this document consolidates the known information to serve as a foundational resource for researchers.

Chemical Properties

This compound is a molecule of interest due to the presence of an iodine atom on the pyridine ring, which can serve as a handle for further chemical modifications, such as cross-coupling reactions. The pivalamide group provides steric bulk, which can influence the compound's conformation and interactions with biological targets.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IN₂O | PubChem CID 819120[1] |

| Molecular Weight | 304.13 g/mol | PubChem CID 819120[1] |

| CAS Number | 113975-33-0 | - |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. However, the synthesis of structurally similar N-aryl pivalamides is a well-established chemical transformation. A plausible synthetic route would involve the acylation of 3-Iodo-4-aminopyridine with pivaloyl chloride in the presence of a non-nucleophilic base.

Logical Workflow for a Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been reported in the available literature. For definitive structural confirmation and purity assessment, acquisition of this data would be a critical step in any research involving this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the biological activity of this compound or its involvement in any specific signaling pathways. Researchers investigating this compound would need to conduct initial biological screenings to determine its potential therapeutic applications.

Logical Flow for Investigating Biological Activity:

References

In-Depth Technical Guide: N-(3-Iodopyridin-4-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 113975-33-0

This technical guide provides a comprehensive overview of N-(3-Iodopyridin-4-yl)pivalamide, a chemical compound of interest in medicinal chemistry and drug discovery. This document summarizes its chemical properties, and outlines a potential synthetic pathway, drawing from established methodologies for analogous structures.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. The incorporation of an iodine atom and a pivalamide group onto the pyridine scaffold offers unique physicochemical properties that are of interest in the design of novel therapeutic agents. The bulky pivaloyl group can influence the molecule's conformation and metabolic stability, while the iodo-substituent provides a site for further chemical modification, such as cross-coupling reactions.

| Property | Value |

| CAS Number | 113975-33-0[1] |

| Molecular Formula | C₁₀H₁₃IN₂O |

| Molecular Weight | 304.13 g/mol |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly accessible scientific literature, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations and analogous reactions. A likely precursor for this synthesis is 4-aminopyridine. The general strategy would involve the iodination of the pyridine ring followed by acylation of the amino group.

Conceptual Synthetic Workflow

The following diagram illustrates a potential multi-step synthesis for this compound, starting from 4-aminopyridine. This proposed pathway is based on established chemical principles for the functionalization of pyridine rings.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Considerations

Step 1: Iodination of 4-Aminopyridine

-

Objective: To introduce an iodine atom at the 3-position of the pyridine ring.

-

Reagents and Solvents: 4-aminopyridine would be the starting material. A suitable iodinating agent, such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl), would be required. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or acetonitrile.

-

Procedure: 4-aminopyridine would be dissolved in the chosen solvent. The iodinating agent would then be added portion-wise, likely at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. The reaction would be stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be quenched, for example, with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product would then be extracted into an organic solvent. Purification would likely be achieved through column chromatography on silica gel.

Step 2: Acylation of 4-Amino-3-iodopyridine

-

Objective: To form the pivalamide functional group by acylating the amino group.

-

Reagents and Solvents: The 4-amino-3-iodopyridine obtained from the previous step would be reacted with pivaloyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct. The reaction is usually performed in an aprotic solvent like DCM or tetrahydrofuran (THF).

-

Procedure: 4-amino-3-iodopyridine and the base would be dissolved in the solvent and cooled in an ice bath. Pivaloyl chloride would be added dropwise to the solution. The reaction mixture would then be allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction would be quenched with water or a mild aqueous acid. The product would be extracted with an organic solvent, and the organic layer would be washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄). The final product, this compound, would be purified by recrystallization or column chromatography.

Potential Applications in Drug Development

While specific biological activities for this compound are not yet reported in the public domain, its structural motifs are present in various biologically active molecules. Halogenated pyridines are key building blocks in medicinal chemistry, often utilized for their ability to form halogen bonds and to serve as handles for further chemical diversification. The pivalamide group can enhance metabolic stability by sterically hindering enzymatic degradation.

Given these features, this compound could be a valuable intermediate in the synthesis of compounds targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. Further research is required to elucidate its specific biological profile and potential therapeutic applications.

Conclusion

This compound is a chemical compound with potential for use in drug discovery and medicinal chemistry. Although detailed experimental and biological data are currently limited, this guide provides a foundational understanding of its properties and a plausible synthetic approach. Further experimental investigation is necessary to fully characterize this compound and explore its potential as a building block for novel therapeutic agents. Researchers are encouraged to use the information presented as a starting point for their own studies.

References

N-(3-Iodopyridin-4-yl)pivalamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Iodopyridin-4-yl)pivalamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug development as a synthetic intermediate. This technical guide provides a comprehensive overview of its structure and proposes a logical synthetic pathway. While detailed experimental data and specific biological functions are not extensively documented in publicly available literature, this document consolidates the existing information and outlines a theoretical framework for its synthesis and characterization.

Core Structure and Properties

This compound possesses a central pyridine ring substituted with an iodine atom at the 3-position and a pivalamide group at the 4-position. The pivalamide moiety consists of a bulky tert-butyl group attached to an amide linker.

Chemical Structure

The chemical structure of this compound is confirmed by its entry in the PubChem database.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IN₂O | PubChem |

| Molecular Weight | 304.13 g/mol | PubChem |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in polar organic solvents | - |

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in the scientific literature, a logical synthetic route can be proposed based on standard organic chemistry reactions. The synthesis would likely involve a two-step process starting from 4-aminopyridine.

Diagram 2: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol that would require optimization and experimental validation.

Step 1: Synthesis of N-(pyridin-4-yl)pivalamide

-

Reaction Setup: To a solution of 4-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a base such as pyridine or triethylamine.

-

Acylation: Cool the mixture in an ice bath and add pivaloyl chloride dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield N-(pyridin-4-yl)pivalamide.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve N-(pyridin-4-yl)pivalamide in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Iodination: Add N-iodosuccinimide (NIS) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to proceed at low temperature for a specified time, monitoring for the formation of the product by TLC or LC-MS.

-

Workup: Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the final product by recrystallization or column chromatography.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound itself, its structural motifs are present in various biologically active molecules. The iodinated pyridine core is a versatile scaffold in medicinal chemistry, often used in compounds targeting kinases and other enzymes. The iodine atom can serve as a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening.

Conclusion

This compound is a chemical entity with a well-defined structure. Although detailed experimental and biological data are currently lacking in the public domain, its synthesis is feasible through established chemical transformations. This compound represents a potential building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to fully characterize its properties and explore its utility in drug discovery and development. Researchers interested in this molecule would need to undertake its synthesis and full analytical characterization.

N-(3-Iodopyridin-4-yl)pivalamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of N-(3-Iodopyridin-4-yl)pivalamide, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, a proposed synthetic route with a comprehensive experimental protocol, and a visual representation of the synthetic workflow. Due to the limited publicly available data, this guide focuses on the foundational chemical aspects of the compound.

Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted with an iodine atom and a pivalamide group. The presence of the sterically hindered tert-butyl group in the pivalamide moiety can influence the molecule's conformation and binding characteristics. The molecular structure and key identifiers are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃IN₂O |

| Molecular Weight | 304.13 g/mol |

| IUPAC Name | N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide |

| CAS Number | 113975-33-0 |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(I)C=NC=C1 |

Proposed Synthesis

Synthetic Workflow

The proposed two-step synthesis commences with the iodination of 4-aminopyridine to yield 4-amino-3-iodopyridine, which is then acylated to produce the final product.

An In-depth Technical Guide to 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and (where available) biological context of 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide, a compound of interest in medicinal chemistry and drug discovery.

Chemical Identity and Properties

The compound, commonly known as N-(3-Iodopyridin-4-yl)pivalamide, is systematically named 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide according to IUPAC nomenclature. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Systematic IUPAC Name | 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide | PubChem |

| Common Name | This compound | PubChem |

| Molecular Formula | C₁₀H₁₃IN₂O | [1] |

| Molecular Weight | 304.13 g/mol | |

| PubChem CID | 819120 | [1] |

Synthesis

General Experimental Protocol: N-acylation of 3-iodopyridin-4-amine

This protocol is based on established methods for the acylation of aminopyridines.

Materials:

-

3-iodopyridin-4-amine

-

Pivaloyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane and ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodopyridin-4-amine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl) to remove the base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide.

Biological Activity and Potential Applications

As of the latest available information, there are no specific public-domain studies detailing the biological activity, screening results, or therapeutic targets for 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide. However, the structural motifs present in this molecule, namely the substituted pyridine ring and the pivalamide group, are found in various biologically active compounds.

The pyridine ring is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. The introduction of an iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, for instance, by participating in halogen bonding or by modifying its metabolic profile.

Given its structure, 2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide could be a candidate for screening in various therapeutic areas, including but not limited to:

-

Oncology: As a potential kinase inhibitor or modulator of other signaling pathways involved in cancer progression.

-

Neurological Disorders: The pyridine scaffold is present in many centrally acting agents.

-

Infectious Diseases: As a potential antibacterial or antiviral agent.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Logical Relationship for Drug Discovery and Development:

Caption: A generalized workflow for the discovery and development of a novel compound.

Conclusion

2,2-dimethyl-N-(3-iodopyridin-4-yl)propanamide is a readily synthesizable compound with structural features that suggest potential for biological activity. This technical guide provides a foundation for its synthesis and outlines a logical progression for its future investigation in the context of drug discovery and development. The absence of publicly available biological data highlights an opportunity for novel research into the therapeutic potential of this and related compounds.

References

N-(3-Iodopyridin-4-yl)pivalamide: A Review of Available Information and a Proposed Synthetic Approach

For Immediate Release

This technical guide addresses the current state of knowledge regarding the chemical compound N-(3-Iodopyridin-4-yl)pivalamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the limited publicly available data and proposes a viable synthetic pathway. Despite a comprehensive literature search, it is important to note that specific experimental data on the biological activity and detailed synthetic protocols for this compound are not extensively reported in peer-reviewed journals or patent literature.

Chemical Properties and Identification

This compound is a halogenated pyridine derivative. Its basic chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃IN₂O |

| Molecular Weight | 304.13 g/mol |

| CAS Number | Not consistently reported |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(I)C=NC=C1 |

| InChI Key | Not consistently reported |

| Appearance | Expected to be a solid at room temperature |

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the current body of scientific literature, a plausible synthetic route can be proposed based on established chemical principles and the availability of starting materials. The suggested starting material is 4-Amino-3-iodopyridine, which is commercially available. The synthesis would proceed via an acylation reaction.

Proposed Experimental Protocol:

Objective: To synthesize this compound from 4-Amino-3-iodopyridine.

Materials:

-

4-Amino-3-iodopyridine

-

Pivaloyl chloride

-

Anhydrous pyridine or another suitable non-nucleophilic base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-3-iodopyridine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

A thorough review of scientific databases and literature reveals a lack of published information regarding the biological activity of this compound. Consequently, there is no quantitative data, such as IC₅₀ or EC₅₀ values, to report. Furthermore, no signaling pathways or mechanisms of action involving this specific compound have been described.

Conclusion

This compound is a chemical entity for which detailed scientific characterization is not yet publicly available. While its synthesis is feasible through standard organic chemistry reactions as proposed in this guide, its biological functions and potential applications in drug discovery and development remain to be elucidated. Further research is required to determine the pharmacological profile of this compound. Researchers interested in this molecule are encouraged to perform de novo synthesis and biological screening to uncover its potential therapeutic value.

N-(3-Iodopyridin-4-yl)pivalamide: A Technical Overview of a Chemical Intermediate

Published: December 23, 2025

Introduction

N-(3-Iodopyridin-4-yl)pivalamide is a halogenated pyridine derivative with the chemical formula C10H13IN2O. While the broader class of pyridine-containing compounds has been extensively investigated in medicinal chemistry for a wide range of biological activities, this compound is primarily documented in the scientific literature as a chemical intermediate. This technical guide provides a comprehensive overview of the available information on its synthesis, with the acknowledgment that public domain data regarding its specific biological discovery, mechanism of action, and quantitative biological data is not available at the time of this publication.

Chemical Properties and Synthesis

A summary of the key chemical properties for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C10H13IN2O |

| Molecular Weight | 304.13 g/mol |

| IUPAC Name | N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide |

| CAS Number | 113975-33-0 |

| Canonical SMILES | CC(C)(C)C(=O)NC1=CN=C(C=C1)I |

Synthesis Protocol

The synthesis of this compound is typically achieved through the acylation of 4-amino-3-iodopyridine with pivaloyl chloride. The following is a representative experimental protocol:

Materials:

-

4-amino-3-iodopyridine

-

Pivaloyl chloride

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware and stirring apparatus

-

Purification setup (e.g., column chromatography or recrystallization solvents)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-iodopyridine and a tertiary amine base in an anhydrous solvent.

-

Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add pivaloyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Activity and Discovery Context

A thorough search of publicly available scientific databases and patent literature did not yield specific information regarding the discovery of this compound as a biologically active agent. There is no reported data on its mechanism of action, specific biological targets, or any quantitative measures of its activity (e.g., IC50 or EC50 values).

While this specific molecule lacks detailed biological characterization in the public domain, it is important to note that the iodopyridine and pivalamide moieties are present in various compounds with documented biological activities. Substituted iodopyridines have been explored as inhibitors of various enzymes and as components of pharmacologically active molecules. Similarly, the pivalamide group is often used in medicinal chemistry to introduce steric bulk or improve metabolic stability.

Given the available information, this compound is best categorized as a synthetic intermediate, potentially useful for the elaboration into more complex molecules for biological screening. For instance, it can serve as a precursor for further chemical modifications on the pyridine ring, leveraging the reactivity of the iodo-substituent in cross-coupling reactions.

The logical relationship of this compound as a chemical intermediate is shown below:

In-Depth Technical Guide on the Safety and Handling of N-(3-Iodopyridin-4-yl)pivalamide

Introduction

N-(3-Iodopyridin-4-yl)pivalamide is a chemical compound with potential applications in pharmaceutical research and development. Due to the limited availability of specific safety and toxicological data for this compound, a precautionary approach based on the known hazards of its structural components is essential for ensuring laboratory safety. This guide provides a comprehensive overview of the inferred potential hazards, recommended handling procedures, and emergency protocols.

Hazard Identification and Classification

The hazard profile of this compound can be inferred from its constituent parts: the iodopyridine ring and the pivalamide group.

-

3-Iodopyridine Moiety: The presence of the 3-iodopyridine structure suggests that the compound may cause skin, eye, and respiratory irritation.[1][2][3][4]

-

4-Aminopyridine Precursor: The precursor to this compound, 4-aminopyridine, is known to be highly toxic. It is fatal if swallowed and toxic in contact with skin or if inhaled.[5] It also causes severe skin burns and eye damage.[5][6] While the final compound is derivatized, a high degree of caution is warranted.

-

Pivalamide Group: Pivalamide derivatives are generally considered to be irritants to the skin and eyes.

Based on this analysis, this compound should be handled as a potentially hazardous substance with the following inferred classifications:

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2/3 (Inferred) | H300/H301: Fatal or Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 (Inferred) | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 (Inferred) | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B/2 (Inferred) | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 (Inferred) | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 (Inferred) | H335: May cause respiratory irritation |

Physical and Chemical Properties

Specific physical and chemical data for this compound are limited. The following table summarizes available information for the compound and key related substances.

Table 2: Physical and Chemical Properties

| Property | This compound | 3-Iodopyridine | 4-Aminopyridine |

| CAS Number | 113975-33-0 | 1120-90-7 | 504-24-5 |

| Molecular Formula | C10H13IN2O | C5H4IN | C5H6N2 |

| Molecular Weight | 304.13 g/mol | 205.00 g/mol | 94.12 g/mol |

| Appearance | Not specified | Light yellow solid crystalline | White to pale yellow crystalline powder |

| Melting Point | Not specified | 53 - 56 °C | 155 - 158 °C |

| Boiling Point | Not specified | Not available | 273 °C |

| Flash Point | Not specified | 106 °C | Not available |

| Solubility | Not specified | No information available | Soluble in water |

Experimental Protocols: Safe Handling and Storage

Given the inferred hazards, stringent safety protocols must be implemented when handling this compound.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves frequently and immediately if contaminated. |

| Body Protection | A lab coat, worn fully buttoned. Consider a chemically resistant apron for larger quantities. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain operations, such as handling large quantities or in case of ventilation failure. Consult with a safety professional for respirator selection. |

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures

First Aid Measures

Immediate medical attention is critical in case of exposure.

Table 4: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen iodide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4.2. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up solid spills, avoiding dust generation, and place in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

Toxicological Information

No specific toxicological data for this compound has been found. The following table summarizes available data for a key precursor, 4-aminopyridine, to highlight the potential for high toxicity.

Table 5: Toxicological Data for 4-Aminopyridine

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 20-29 mg/kg[7] |

| LD50 | Rabbit | Dermal | 327 mg/kg |

| LC50 | Rat | Inhalation (4h) | 0.53 mg/L (dust/mist) |

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain or into the environment.

Visualization of Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial assessment to final disposal.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. sodiumiodide.net [sodiumiodide.net]

- 4. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]

A Technical Guide to the Predicted Spectral Characteristics and Analysis of N-(3-Iodopyridin-4-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Iodopyridin-4-yl)pivalamide is a halogenated pyridine derivative. The presence of the iodine atom and the pivalamide group on the pyridine ring is expected to confer specific spectroscopic characteristics. This guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for its synthesis and characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.5 - 8.7 | Doublet | 1H | H-2 (proton ortho to the ring nitrogen) |

| ~ 8.3 - 8.5 | Doublet | 1H | H-6 (proton ortho to the ring nitrogen) |

| ~ 7.5 - 7.8 | Singlet (broad) | 1H | N-H (amide proton) |

| ~ 7.2 - 7.4 | Doublet | 1H | H-5 (proton adjacent to the iodine) |

| ~ 1.3 - 1.5 | Singlet | 9H | C(CH₃)₃ (tert-butyl protons) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 176 - 178 | C=O (amide carbonyl) |

| ~ 150 - 155 | C-4 (carbon attached to nitrogen) |

| ~ 148 - 152 | C-2 and C-6 (carbons ortho to ring nitrogen) |

| ~ 120 - 125 | C-5 (carbon adjacent to iodine) |

| ~ 90 - 95 | C-3 (carbon attached to iodine) |

| ~ 39 - 41 | C(CH₃)₃ (quaternary carbon) |

| ~ 27 - 29 | C(CH₃)₃ (methyl carbons) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretch (amide) |

| 2970 - 2870 | Strong | C-H stretch (aliphatic, tert-butyl) |

| ~ 1680 - 1700 | Strong | C=O stretch (amide I band) |

| ~ 1580 - 1600 | Medium | C=C and C=N stretching (pyridine ring) |

| ~ 1520 - 1540 | Medium | N-H bend (amide II band) |

| ~ 1200 - 1300 | Strong | C-N stretch |

| ~ 600 - 700 | Medium-Strong | C-I stretch |

Table 4: Predicted Mass Spectrometry (EI) Fragmentation Data

| m/z | Interpretation |

| 318 | [M]⁺ (Molecular ion) |

| 261 | [M - C(CH₃)₃]⁺ (Loss of tert-butyl group) |

| 233 | [M - C(O)C(CH₃)₃]⁺ (Loss of pivaloyl group) |

| 220 | [C₅H₅IN₂]⁺ (Fragment from cleavage of the amide bond) |

| 193 | [M - I]⁺ (Loss of iodine radical) |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectral data.

3.1. Synthesis of this compound

This procedure is a general method for the acylation of aminopyridines.[1]

-

Materials: 4-Amino-3-iodopyridine, pivaloyl chloride, anhydrous pyridine, and anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-amino-3-iodopyridine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

3.2. NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

For ¹H NMR, a typical spectral width would be -2 to 12 ppm.

-

For ¹³C NMR, a typical spectral width would be 0 to 200 ppm.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin).

-

3.3. IR Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

For KBr pellet method, mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Data Acquisition:

-

Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Perform a background scan before running the sample.

-

3.4. Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample as needed for the specific instrument.

-

-

Data Acquisition:

-

Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

For EI, a direct insertion probe may be used for a solid sample.

-

For ESI, the sample solution is infused directly or via liquid chromatography (LC).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for N-(3-Iodopyridin-4-yl)pivalamide in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Iodopyridin-4-yl)pivalamide is a valuable synthetic intermediate in medicinal chemistry and drug development. The presence of an iodine atom on the pyridine ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simple precursors.[1] The pivalamide protecting group offers stability under a range of reaction conditions and can be removed post-coupling to liberate the versatile 4-aminopyridine moiety.

This document provides detailed application notes and model protocols for the use of this compound in several key cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination. These protocols are based on established methodologies for structurally similar aryl and heteroaryl iodides and serve as a robust starting point for synthetic applications.[2][3]

Key Applications

The strategic placement of the iodo group at the 3-position of the 4-pivalamidopyridine core allows for the introduction of a wide variety of substituents, leading to the synthesis of diverse compound libraries for screening and lead optimization.

-

Suzuki-Miyaura Coupling: Introduction of aryl and heteroaryl groups.

-

Sonogashira Coupling: Formation of C(sp²)-C(sp) bonds to introduce alkynyl moieties.[4]

-

Heck Coupling: Vinylation of the pyridine core.[5]

-

Buchwald-Hartwig Amination: Synthesis of N-aryl and N-heteroaryl derivatives.[6]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the major classes of cross-coupling reactions. It is important to note that optimization of these conditions may be necessary for specific substrates.

Table 1: Suzuki-Miyaura Coupling - Representative Conditions [3][7]

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Choice of catalyst and ligand can influence yield and reaction time. |

| Boronic Acid/Ester | 1.1 - 1.5 equivalents | Aryl, heteroaryl, or vinyl boronic acids/esters can be used. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | Base choice is crucial and often substrate-dependent. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is common. |

| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the coupling partners. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

Table 2: Sonogashira Coupling - Representative Conditions [4][8]

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Other Pd(0) or Pd(II) sources can also be effective. |

| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the traditional Sonogashira reaction. |

| Terminal Alkyne | 1.1 - 1.5 equivalents | A wide range of terminal alkynes can be coupled. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and a solvent in some cases. |

| Solvent | THF, DMF, or neat amine | Anhydrous and anaerobic conditions are typically required. |

| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for reactive iodides. |

| Reaction Time | 1 - 12 hours | Monitored by TLC or GC-MS. |

Table 3: Heck Coupling - Representative Conditions [9][10]

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | Often used with a phosphine ligand. |

| Ligand | PPh₃, P(o-tol)₃, or phosphine-free (Jeffery conditions) | Ligand choice can influence regioselectivity and yield. |

| Alkene | 1.1 - 2.0 equivalents | Electron-deficient alkenes like acrylates and styrenes are common. |

| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equivalents) | An organic or inorganic base is required to neutralize the generated HX. |

| Solvent | DMF, Acetonitrile, or Toluene | The choice of solvent can affect reaction efficiency. |

| Temperature | 80 - 120 °C | Higher temperatures are often necessary for the Heck reaction. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS. |

Table 4: Buchwald-Hartwig Amination - Representative Conditions [6][11]

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd₂(dba)₃ (1-4 mol%) or Pd(OAc)₂ (1-4 mol%) | Pre-catalysts are often used for convenience and stability. |

| Ligand | XPhos, SPhos, BINAP, or RuPhos (1.2-2.0 eq. to Pd) | Bulky, electron-rich phosphine ligands are crucial for high yields. |

| Amine | 1.1 - 1.5 equivalents | Primary and secondary amines can be used. |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents) | A strong, non-nucleophilic base is typically required. |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, deoxygenated solvents are necessary. |

| Temperature | 80 - 110 °C | Reaction temperature is dependent on the substrates and catalyst system. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

-

Anhydrous solvents and reagents are recommended for optimal results, particularly for the Sonogashira and Buchwald-Hartwig reactions.

-

The progress of the reactions should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a model procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[3]

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction's progress. Once the starting material is consumed (typically 4-16 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (anhydrous)

-

Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, the palladium catalyst, and the copper co-catalyst.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add anhydrous THF and anhydrous triethylamine via syringe.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

-

Monitor the reaction's progress. Upon completion (typically 2-8 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol details a model procedure for the amination of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and sodium tert-butoxide to a dry Schlenk tube.

-

Add this compound and a magnetic stir bar.

-

Seal the tube, remove from the glovebox (if used), and add anhydrous toluene followed by the amine via syringe.

-

Place the reaction tube in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously. Upon completion (typically 4-24 hours), cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental mechanisms of the cross-coupling reactions and a general workflow for carrying out these experiments.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Caption: General experimental workflow for cross-coupling reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

N-(3-Iodopyridin-4-yl)pivalamide: A Versatile Building Block in Medicinal Chemistry

Introduction: N-(3-Iodopyridin-4-yl)pivalamide is a valuable heterocyclic building block in medicinal chemistry, offering a strategic platform for the synthesis of a diverse range of biologically active molecules. The presence of an iodine atom on the pyridine ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The pivalamide group, on the other hand, can influence the molecule's physicochemical properties and engage in crucial hydrogen bonding interactions with biological targets. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of potential therapeutic agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-aminopyridine. The initial iodination of 4-aminopyridine at the 3-position is followed by N-acylation with pivaloyl chloride.

Experimental Protocol: Synthesis of 4-amino-3-iodopyridine

A common precursor for this compound is 4-amino-3-iodopyridine. A general procedure for its synthesis is as follows:

-

To a solution of 4-aminopyridine in a suitable solvent such as acetic acid, an iodinating agent like iodine monochloride (ICl) is added.

-

The reaction mixture is heated to facilitate the electrophilic substitution.

-

Upon completion, the reaction is quenched, and the product is isolated and purified by crystallization or chromatography.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-iodopyridine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

| Step | Reagent/Condition | Molar Ratio (eq.) | Typical Yield (%) |

| Iodination | 4-Aminopyridine, ICl, Acetic Acid | 1.0, 1.1, - | 70-80 |

| Acylation | 4-Amino-3-iodopyridine, Pivaloyl Chloride, Triethylamine, DCM | 1.0, 1.1, 1.2, - | 85-95 |

Applications in Medicinal Chemistry

The strategic placement of the iodine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the 3-position of the pyridine ring, leading to the generation of diverse chemical libraries for drug discovery.

Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, often mimicking the hinge-binding region of ATP. By functionalizing this compound, novel kinase inhibitors targeting pathways like the PI3K/Akt/mTOR pathway can be synthesized.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Derivatives

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 | 82 |

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for drug development. Inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, have shown significant therapeutic potential.[2][3]

Synthesis of GPCR Modulators

GPCRs are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets. This compound can be utilized to synthesize novel ligands for GPCRs, such as nicotinic acetylcholine receptors (nAChRs) and metabotropic glutamate receptors (mGluRs), which are implicated in various neurological and psychiatric disorders.

Experimental Protocol: Sonogashira Coupling for Alkynyl Derivatives

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I) co-catalyst such as CuI (0.05 eq.).

-

Solvent and Base: Add a degassed solvent, typically a mixture of THF and a base like triethylamine (2:1).

-

Reaction: Stir the reaction mixture at room temperature for 6-18 hours under an inert atmosphere. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite and wash with THF. The filtrate is concentrated, and the residue is taken up in ethyl acetate, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

| Coupling Partner (Alkyne) | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | RT | 90 |

| 1-Ethynyl-4-fluorobenzene | Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | DMF | RT | 87 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | Toluene | 50 | 92 |

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in various physiological processes, including cognitive function and addiction. The pyridine nitrogen of nAChR agonists is known to form a crucial hydrogen bond with the receptor's backbone.[4] Derivatives of this compound can be designed to interact with nAChRs as either agonists or allosteric modulators.

Metabotropic Glutamate Receptor 5 (mGluR5) Modulation

mGluR5 is a GPCR that plays a role in synaptic plasticity and is a target for the treatment of various CNS disorders, including anxiety and schizophrenia.[5] Phenylethynyl-substituted pyridines have been identified as potent allosteric modulators of mGluR5.[6] The Sonogashira coupling of this compound provides a direct route to such compounds.

Conclusion

This compound serves as a highly adaptable and valuable building block for the synthesis of diverse and complex molecules in medicinal chemistry. Its utility in established cross-coupling reactions provides a straightforward and efficient means to explore structure-activity relationships in the pursuit of novel therapeutics targeting a range of diseases, including cancer and neurological disorders. The protocols and application notes provided herein offer a solid foundation for researchers to leverage the potential of this versatile scaffold in their drug discovery programs.

References

- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 3. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Reactions of N-(3-Iodopyridin-4-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common palladium-catalyzed cross-coupling reactions utilizing N-(3-Iodopyridin-4-yl)pivalamide as a key building block. This versatile intermediate is particularly useful in the synthesis of complex substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry. The protocols outlined below are for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters.[1][2] This reaction is essential for the synthesis of 3-aryl or 3-heteroaryl pyridines. The reactivity of the carbon-iodine bond allows for selective coupling under relatively mild conditions.[3]

Reaction Principle

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[1]

Experimental Protocol: General Procedure

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol | 110 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 | 10 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 75-85 |

| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 60-75 |

Yields are typical for analogous reactions and may vary.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.[4] This reaction is a cornerstone for synthesizing N-aryl and N-heteroaryl amines, which are significant in pharmaceutical development.[5][6]

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination and deprotonation of the amine by a base to form a palladium-amido complex.[7] Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[4] The choice of a bulky, electron-rich phosphine ligand is crucial for high efficiency.[8]

Experimental Protocol: General Procedure

-

Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

-

Reaction: Heat the mixture with stirring to the specified temperature (typically 90-120 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and quench with water. Filter through a pad of Celite®.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 110 | 12 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 70-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ | Toluene | 110 | 16 | 75-88 |

| 4 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | 1,4-Dioxane | 100 | 12 | 82-92 |

Yields are typical for analogous reactions and may vary.

Visualization: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling